4'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone 4'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone
Brand Name: Vulcanchem
CAS No.: 1443306-54-4
VCID: VC13545654
InChI: InChI=1S/C15H11F3O2/c1-20-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(19)15(16,17)18/h2-9H,1H3
SMILES: COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F
Molecular Formula: C15H11F3O2
Molecular Weight: 280.24 g/mol

4'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone

CAS No.: 1443306-54-4

Cat. No.: VC13545654

Molecular Formula: C15H11F3O2

Molecular Weight: 280.24 g/mol

* For research use only. Not for human or veterinary use.

4'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone - 1443306-54-4

Specification

CAS No. 1443306-54-4
Molecular Formula C15H11F3O2
Molecular Weight 280.24 g/mol
IUPAC Name 2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethanone
Standard InChI InChI=1S/C15H11F3O2/c1-20-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(19)15(16,17)18/h2-9H,1H3
Standard InChI Key KQYIQZFSVWPVEJ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F
Canonical SMILES COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of the compound is 2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethanone, reflecting its biphenyl core with a methoxy group at the 3-position and a trifluoroacetyl group at the para position of the adjacent phenyl ring. The canonical SMILES representation is COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F, which clarifies the connectivity of substituents.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₁₁F₃O₂
Molecular Weight280.24 g/mol
CAS Number1443306-54-4
XLogP33.9 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Topological Polar Surface Area35.5 Ų

The trifluoromethyl group enhances the compound’s lipophilicity, as evidenced by its calculated XLogP3 value of 3.9, making it more soluble in organic solvents than non-fluorinated analogs.

Synthesis and Manufacturing

Synthetic Pathways

While no peer-reviewed studies explicitly detail the synthesis of 4'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone, analogous trifluoroacetophenones are typically synthesized via:

  • Friedel-Crafts Acylation: Electrophilic substitution using trifluoroacetic anhydride and a Lewis acid catalyst (e.g., AlCl₃) on a pre-functionalized biphenyl substrate .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling between a boronic acid-substituted phenyl ring and a trifluoroacetyl-containing aryl halide .

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Key Challenges
Friedel-Crafts Acylation60–75Regioselectivity issues, harsh conditions
Suzuki-Miyaura Coupling80–90Requires palladium catalysts, high cost

A patent detailing the synthesis of related trifluoromethylvalerophenones highlights the importance of solvent selection in Grignard reactions, where 2-methyl-tetrahydrofuran improves yield and purity during organomagnesium intermediate formation . Similar solvent optimization could apply to this compound’s synthesis.

Applications in Research and Industry

Material Science

The compound’s rigid biphenyl structure and fluorine content make it a candidate for liquid crystal displays (LCDs) or organic light-emitting diodes (OLEDs). Fluorinated aromatics often exhibit high thermal stability and electron-withdrawing properties, critical for charge transport layers.

Analytical Characterization

Spectroscopic Data

Though experimental spectra for this compound are unpublished, predictions based on analogous structures include:

  • ¹H NMR (CDCl₃): δ 7.8–7.6 (m, 4H, aromatic), δ 7.4–7.2 (m, 3H, aromatic), δ 3.9 (s, 3H, OCH₃).

  • ¹³C NMR: δ 190.5 (C=O), 160.2 (C-OCH₃), 122–140 (aromatic carbons), 110–120 (CF₃).

Chromatographic Behavior

High-performance liquid chromatography (HPLC) under reverse-phase conditions (C18 column, acetonitrile/water) would likely show a retention time of 12–15 minutes, given its hydrophobicity.

Future Directions

  • Synthetic Optimization: Developing catalytic asymmetric routes to access enantiopure forms for chiral drug intermediates.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

  • Material Applications: Testing in OLED prototypes to assess electroluminescence efficiency.

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